molecular formula C11H13ClN2O B2652182 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride CAS No. 2503208-22-6

4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride

Cat. No.: B2652182
CAS No.: 2503208-22-6
M. Wt: 224.69
InChI Key: XSAVUQWAMMZQJN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an aminomethyl group attached to a benzamide core, with a prop-2-ynyl substituent and a hydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate benzene derivative to form the benzamide core.

    Introduction of the Aminomethyl Group: This step can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.

    Addition of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the benzamide core to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core or the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or aminomethyl derivatives.

Scientific Research Applications

4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the prop-2-ynyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the prop-2-ynyl substituent.

    4-(Methoxyphenyl)aminomethyl derivatives: Similar structure but with a methoxy group instead of the prop-2-ynyl group.

Uniqueness: 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride is unique due to the presence of both the aminomethyl and prop-2-ynyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10;/h1,3-6H,7-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAVUQWAMMZQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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